molecular formula C16H26N4O2 B7147815 N-[4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]cyclohexyl]cyclopentanecarboxamide

N-[4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]cyclohexyl]cyclopentanecarboxamide

Cat. No.: B7147815
M. Wt: 306.40 g/mol
InChI Key: RLTXEHPKHVJLST-UHFFFAOYSA-N
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Description

N-[4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]cyclohexyl]cyclopentanecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclohexyl group linked to a cyclopentanecarboxamide moiety through a 1,2,4-oxadiazole ring substituted with a dimethylamino group.

Properties

IUPAC Name

N-[4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]cyclohexyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2/c1-20(2)16-18-15(22-19-16)12-7-9-13(10-8-12)17-14(21)11-5-3-4-6-11/h11-13H,3-10H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTXEHPKHVJLST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NOC(=N1)C2CCC(CC2)NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]cyclohexyl]cyclopentanecarboxamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate precursors under specific conditions.

    Attachment of the dimethylamino group:

    Coupling with cyclohexyl and cyclopentanecarboxamide groups: The final steps involve coupling reactions to attach the cyclohexyl and cyclopentanecarboxamide groups to the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]cyclohexyl]cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

N-[4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]cyclohexyl]cyclopentanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules can be studied to understand its potential as a drug candidate or biochemical tool.

    Medicine: Research into its pharmacological properties may reveal therapeutic potential for various conditions.

    Industry: The compound can be used in the development of new materials or as a precursor in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]cyclohexyl]cyclopentanecarboxamide involves its interaction with specific molecular targets. The dimethylamino group and oxadiazole ring are likely involved in binding to target proteins or receptors, influencing their activity and leading to the compound’s observed effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    U-47700: A structurally related compound with similar pharmacological properties.

    N,N-dimethylglycine: Shares the dimethylamino functional group but differs in overall structure and applications.

Uniqueness

N-[4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]cyclohexyl]cyclopentanecarboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

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